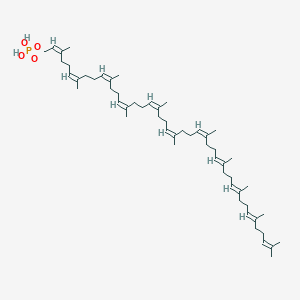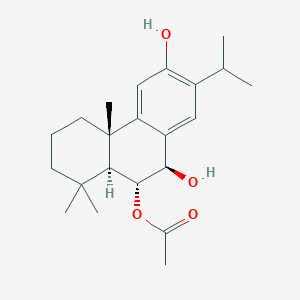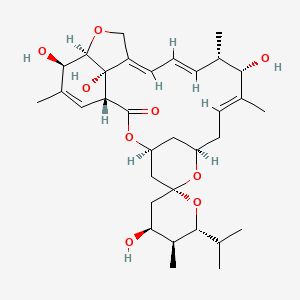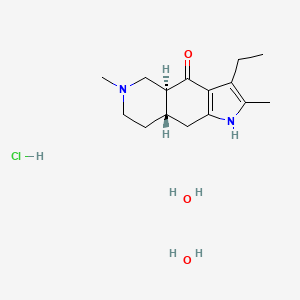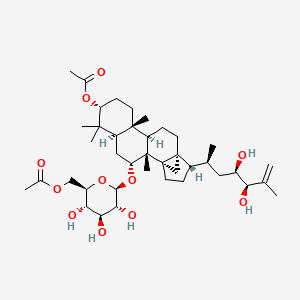![molecular formula C15H14O6 B1247117 (E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester](/img/structure/B1247117.png)
(E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester is a natural product found in Crypteronia paniculata with data available.
Scientific Research Applications
Antiangiogenic Activity
A study conducted by Apers et al. (2002) found that certain synthetic dihydrobenzofuran lignans, including a compound structurally related to (E)-3-(3,4-Dihydroxyphenyl)propenoic acid, exhibit significant antiangiogenic activity. This finding is particularly relevant in the context of cancer research, where inhibiting blood vessel formation can be a strategy to combat tumor growth (Apers et al., 2002).
Conformational Studies
Research by Forgó et al. (2005) on similar compounds explored the conformations of E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester in various solvents. Such studies are crucial for understanding how these compounds interact in different environments, which is vital for their potential applications in various fields of science (Forgó et al., 2005).
Anti-inflammatory Properties
A 2021 study by Ren et al. identified new phenolic compounds from the leaves of Eucommia ulmoides Oliv., showing similarities to the compound . These compounds demonstrated modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory properties (Ren et al., 2021).
Antitumor Potential
Pieters et al. (1999) studied a series of dihydrobenzofuran lignans and related compounds, including structures similar to (E)-3-(3,4-Dihydroxyphenyl)propenoic acid. They found that these compounds showed potential antitumor activity by inhibiting tubulin polymerization, an important process in cell division. This suggests that compounds structurally related to (E)-3-(3,4-Dihydroxyphenyl)propenoic acid might have potential as antitumor agents (Pieters et al., 1999).
Fungicidal Activities
A study by Tu et al. (2014) on benzothiophene-substituted oxime ether strobilurins, with structural similarities to the compound , demonstrated good fungicidal activities. This indicates potential agricultural applications for similar compounds (Tu et al., 2014).
properties
Molecular Formula |
C15H14O6 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[(2R)-3-methyl-5-oxo-2H-furan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H14O6/c1-9-6-15(19)21-13(9)8-20-14(18)5-3-10-2-4-11(16)12(17)7-10/h2-7,13,16-17H,8H2,1H3/b5-3+/t13-/m0/s1 |
InChI Key |
HBXZQGVBVFMZGQ-LQPUYASZSA-N |
Isomeric SMILES |
CC1=CC(=O)O[C@H]1COC(=O)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
CC1=CC(=O)OC1COC(=O)C=CC2=CC(=C(C=C2)O)O |
synonyms |
umbelactonyl caffeate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



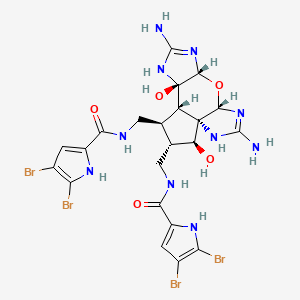
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8S,9S,12S,13S,16S,18R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1247036.png)

![3-Amino-7-{(3r)-3-[(1s)-1-Aminoethyl]pyrrolidin-1-Yl}-1-Cyclopropyl-6-Fluoro-8-Methylquinazoline-2,4(1h,3h)-Dione](/img/structure/B1247039.png)
![1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1247041.png)
